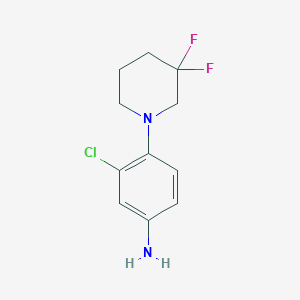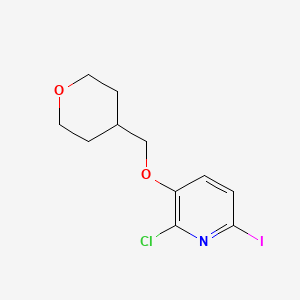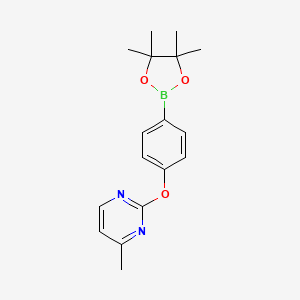
2-Chloro-3-(cyclohexylmethoxy)-6-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(cyclohexylmethoxy)-6-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, cyclohexylmethoxy, and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(cyclohexylmethoxy)-6-iodopyridine typically involves multi-step organic reactions. One common method starts with the chlorination of 3-hydroxy-2-iodopyridine, followed by the introduction of the cyclohexylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like dimethylformamide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(cyclohexylmethoxy)-6-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with bases such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-3-(cyclohexylmethoxy)-6-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological systems, providing insights into their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(cyclohexylmethoxy)-6-iodopyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine, cyclohexylmethoxy, and iodine groups can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(cyclohexylmethoxy)-pyridine: Lacks the iodine substituent, which can affect its reactivity and applications.
3-(Cyclohexylmethoxy)-6-iodopyridine:
2-Chloro-6-iodopyridine: Lacks the cyclohexylmethoxy group, which can impact its solubility and biological activity.
Uniqueness
2-Chloro-3-(cyclohexylmethoxy)-6-iodopyridine is unique due to the combination of its substituents, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Propriétés
IUPAC Name |
2-chloro-3-(cyclohexylmethoxy)-6-iodopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClINO/c13-12-10(6-7-11(14)15-12)16-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKXPGLJUWQTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(N=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(4-carboxyphenyl)-2,5-dihydroxyphenyl]benzoic acid](/img/structure/B8197850.png)

![4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B8197853.png)

![6-chloro-3-iodo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8197867.png)




